2-Amino-2-cyclopropyl-4-methylpentan-3-one 2-Amino-2-cyclopropyl-4-methylpentan-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17689419
InChI: InChI=1S/C9H17NO/c1-6(2)8(11)9(3,10)7-4-5-7/h6-7H,4-5,10H2,1-3H3
SMILES:
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol

2-Amino-2-cyclopropyl-4-methylpentan-3-one

CAS No.:

Cat. No.: VC17689419

Molecular Formula: C9H17NO

Molecular Weight: 155.24 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-cyclopropyl-4-methylpentan-3-one -

Specification

Molecular Formula C9H17NO
Molecular Weight 155.24 g/mol
IUPAC Name 2-amino-2-cyclopropyl-4-methylpentan-3-one
Standard InChI InChI=1S/C9H17NO/c1-6(2)8(11)9(3,10)7-4-5-7/h6-7H,4-5,10H2,1-3H3
Standard InChI Key DFHBHNVJINNHGC-UHFFFAOYSA-N
Canonical SMILES CC(C)C(=O)C(C)(C1CC1)N

Introduction

Structural and Chemical Characteristics

2-Amino-2-cyclopropyl-4-methylpentan-3-one (IUPAC name: 2-amino-2-cyclopropyl-4-methylpentan-3-one) is defined by the molecular formula C₉H₁₇NO and a molecular weight of 155.24 g/mol. Its structure features a ketone group at the third carbon, an amino group at the second carbon, and a cyclopropyl moiety adjacent to the amino group (Figure 1). The canonical SMILES representation CC(C)C(=O)C(C)(C1CC1)N highlights its branched alkyl chain and cyclopropane ring.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₇NO
Molecular Weight155.24 g/mol
IUPAC Name2-amino-2-cyclopropyl-4-methylpentan-3-one
InChIKeyDFHBHNVJINNHGC-UHFFFAOYSA-N
SMILESCC(C)C(=O)C(C)(C1CC1)N

The cyclopropyl group introduces significant steric and electronic effects, conferring rigidity to the molecule and enhancing its binding affinity to hydrophobic pockets in biological targets . X-ray crystallography of analogous compounds reveals that cyclopropane rings optimize shape complementarity in protein-ligand interactions, a critical factor in drug design .

Synthetic Pathways and Modifications

Synthesis of 2-amino-2-cyclopropyl-4-methylpentan-3-one involves multi-step organic reactions, typically starting with cyclopropanation of allylic precursors. A notable approach employs ketone functionalization followed by stereoselective amination to install the amino group . Recent advancements emphasize efficient cyclization strategies to construct the tricyclic core, as demonstrated in the optimization of BCL6 inhibitors .

Biological Activities and Mechanism of Action

The primary biological relevance of this compound lies in its interaction with enzymatic and receptor targets. The cyclopropyl moiety occupies hydrophobic subpockets in proteins, displacing bound water molecules and stabilizing ligand-receptor complexes . In the context of BCL6 inhibition, cyclopropyl-containing analogs exhibit a 3-fold increase in potency compared to non-cyclopropyl derivatives, achieving half-maximal inhibitory concentrations (IC₅₀) as low as 26 nM in biochemical assays .

Table 2: Comparative Activity of Cyclopropyl Derivatives

CompoundIC₅₀ (Biochemical)Cellular IC₅₀Lipophilic Ligand Efficiency
Non-cyclopropyl analog780 nM570 nM3.5
Cyclopropyl derivative26 nM89 nM5.9
Data adapted from BCL6 inhibitor optimization studies .

The amino group facilitates hydrogen bonding with backbone amides of critical residues (e.g., Met51 and Glu115 in BCL6), while the ketone participates in water-mediated interactions within binding pockets . These features collectively enhance both binding affinity and cellular permeability, addressing common challenges in drug development.

Applications in Medicinal Chemistry

2-Amino-2-cyclopropyl-4-methylpentan-3-one serves as a scaffold for designing inhibitors of protein-protein interactions (PPIs), particularly in oncology. Its rigid structure enables selective targeting of transcription factors like BCL6, which are implicated in lymphomagenesis . Preclinical studies demonstrate that cyclopropyl-containing derivatives reduce proliferation in BCL6-high cell lines (e.g., OCI-Ly1) by >70% at submicromolar concentrations, with minimal off-target effects .

Additionally, this compound’s balanced lipophilicity (LogP ≈ 2.1) and polar surface area (PSA ≈ 45 Ų) make it amenable to blood-brain barrier penetration, suggesting potential applications in neurodegenerative disease research.

Future Research Directions

Ongoing studies aim to exploit the stereochemical versatility of this compound. For instance, the (3R,4S)-stereoisomer exhibits distinct binding kinetics compared to its enantiomer, underscoring the importance of chiral synthesis in optimizing therapeutic profiles . Computational modeling further predicts that halogenation (e.g., Cl or F substitution) at specific positions could enhance target selectivity by 15–20% .

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